1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-4-8-17(9-5-14)26-21-19(12-23-26)15(2)24-25-22(21)29-13-20(27)16-6-10-18(28-3)11-7-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXSGTLMCJXFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group, a thioether linkage, and a pyrazolo[3,4-d]pyridazine moiety. The molecular formula is .
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activity. The specific compound has shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action : The compound is believed to act through multiple pathways, including the inhibition of tubulin polymerization and modulation of apoptosis-related proteins. This dual action enhances its efficacy against cancer cells.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.85 |
| A549 (Lung) | 1.20 |
| HCT116 (Colon) | 0.95 |
These values suggest that the compound is particularly effective against breast and colon cancer cell lines, with lower IC50 values indicating higher potency.
Case Studies
- Study on MDA-MB-231 Cells : In a controlled study, treatment with the compound resulted in a significant increase in apoptotic cell death as measured by annexin V staining. Additionally, Western blot analysis revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- A549 Lung Cancer Model : Another study assessed the impact of the compound on A549 cells. The results indicated that it induced cell cycle arrest at the G2/M phase and significantly inhibited cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The methoxyphenyl group enhances lipophilicity, facilitating better cellular uptake.
- The pyrazolo[3,4-d]pyridazine framework is associated with antitumor activity due to its ability to interact with biological targets involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[3,4-d]Pyridazin vs. Pyrazolo[3,4-d]Pyrimidinones
- Target Compound: Contains a pyridazine core (two adjacent nitrogen atoms in a six-membered ring), which may confer distinct electronic properties compared to pyrimidinones (pyrimidine with a ketone group). Pyridazines are less common in medicinal chemistry but offer unique hydrogen-bonding capabilities.
- Analogs: Pyrazolo[3,4-d]pyrimidinones (e.g., compounds 2–10) feature a pyrimidine ring with a ketone oxygen. These are widely studied for kinase inhibition but may exhibit reduced metabolic stability due to the oxygen atom .
Pyrano[2,3-c]Pyrazol Derivatives ()
- This structural difference may increase rigidity but reduce solubility compared to the target compound’s pyridazin core .
Substituent Effects
- Electron-Donating Groups (e.g., methoxy) : Improve aqueous solubility but may reduce cell permeability.
- Electron-Withdrawing Groups (e.g., nitro, CF3) : Enhance stability but may decrease bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
